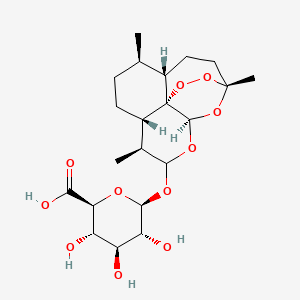

Dihydro artemisinin beta-d-glucuronide

Description

Overview of Artemisinin (B1665778) Derivatives and Dihydroartemisinin (B1670584) as a Central Metabolite

Artemisinin is a sesquiterpene lactone originally isolated from the plant Artemisia annua. Due to its poor bioavailability, several semi-synthetic derivatives, including artesunate (B1665782) and artemether, have been developed and are now widely used in artemisinin-based combination therapies (ACTs). ontosight.airesearchgate.net Following administration, these derivatives are rapidly and extensively converted in the body to a common, biologically active metabolite: dihydroartemisinin (DHA). researchgate.netplos.org

Significance of Glucuronidation in Xenobiotic Biotransformation Pathways

The human body possesses a sophisticated enzymatic system to metabolize foreign compounds (xenobiotics), such as drugs, toxins, and pollutants. This process, known as biotransformation, generally occurs in two phases. Phase I reactions introduce or expose functional groups on the xenobiotic molecule, while Phase II reactions involve the conjugation of these modified compounds with endogenous molecules to increase their water solubility and facilitate their excretion. wikipedia.orgwikipedia.org

Glucuronidation is arguably the most important Phase II conjugation reaction in humans and other mammals. uef.fiontosight.ai This pathway is responsible for the metabolism of a vast array of drugs, endogenous compounds like bilirubin (B190676) and steroid hormones, and other xenobiotics. wikipedia.orgnih.gov The reaction involves the transfer of a glucuronic acid moiety from the high-energy donor, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to a substrate. This process is catalyzed by a superfamily of enzymes called UDP-glucuronosyltransferases (UGTs). ontosight.ainih.gov

The addition of the highly polar glucuronic acid group dramatically increases the water solubility of the lipophilic substrate, rendering it more readily excretable in urine or bile. nih.govresearchgate.net This conversion is a critical detoxification mechanism, as it generally terminates the pharmacological activity of the parent compound and prevents its accumulation in the body. uef.fi

Rationale for Academic Research on Dihydroartemisinin Beta-D-Glucuronide as a Key Metabolite

The academic and pharmaceutical interest in dihydroartemisinin beta-d-glucuronide is multifaceted and scientifically driven. Given that DHA is the central active metabolite of the most effective antimalarial drugs, its elimination pathway directly influences the therapeutic outcome. openaccessjournals.comopenaccessjournals.com Understanding the formation and clearance of its major metabolite, dihydroartemisinin beta-d-glucuronide, is therefore essential for several reasons:

Pharmacokinetic Profiling: Detailed knowledge of the glucuronidation of DHA is critical for accurately describing its pharmacokinetic profile, including its clearance rate and elimination half-life. This information is vital for optimizing dosing regimens to ensure sustained therapeutic concentrations and prevent treatment failure. nih.govtandfonline.com

Understanding Interindividual Variability: The activity of UGT enzymes can vary significantly among individuals due to genetic polymorphisms. researchgate.net Research into DHA glucuronidation helps to explain the observed interindividual variability in patient responses to artemisinin-based therapies, paving the way for personalized medicine approaches.

Drug-Drug Interactions: Since UGT enzymes metabolize many different drugs, there is a potential for drug-drug interactions. Studying the specific UGT isoforms responsible for DHA glucuronidation allows for the prediction and management of potential interactions when artemisinins are co-administered with other medications. nih.gov

Improving Drug Design: A comprehensive understanding of the metabolic pathways of existing drugs like artemisinins can inform the design of new derivatives with improved pharmacokinetic properties, such as longer half-lives or reduced susceptibility to metabolic variations. openaccessjournals.com

In essence, the study of dihydroartemisinin beta-d-glucuronide is not merely an academic exercise but a crucial component of the effort to maximize the efficacy and safety of artemisinin-based antimalarial therapies.

Detailed Research Findings

Scientific investigations have elucidated the specific pathway and enzymatic kinetics of dihydroartemisinin's conversion to its glucuronide conjugate. In vivo studies in humans have confirmed that after administration of artesunate, α-dihydroartemisinin-β-glucuronide is the major urinary metabolite, with the parent compound DHA being present in only very small amounts. researchgate.net This indicates that glucuronidation is the predominant clearance pathway for DHA. researchgate.net

In vitro experiments using human liver microsomes and recombinant UGT enzymes have pinpointed the specific isoforms responsible for this biotransformation. These studies have shown that UGT1A9 and UGT2B7 are the primary catalysts for the formation of dihydroartemisinin beta-d-glucuronide. nih.govresearchgate.net The stereochemistry of this process has also been defined, with the reaction exclusively yielding the α-DHA-β-glucuronide. researchgate.net

The analytical methods predominantly used to identify and quantify dihydroartemisinin and its glucuronide metabolite in biological samples are high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). researchgate.netresearchgate.net

Below are data tables summarizing key findings from various research studies.

Table 1: Physicochemical Properties of Dihydroartemisinin Beta-D-Glucuronide

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₂₁H₃₂O₁₁ | scbt.comcymitquimica.com |

| Molecular Weight | 460.47 g/mol | scbt.comcymitquimica.com |

| Appearance | White to Off-White Solid | cymitquimica.com |

| Synonyms | (3R,5aS,6R,8aS,9S,12R,12aS)-Decahydro-3,6,9-trimethyl- 3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl β-D-Glucopyranosiduronic Acid; Dihydroartemisinin Glucuronide | scbt.com |

Table 2: Enzyme Kinetic Parameters for Dihydroartemisinin Glucuronidation

| Enzyme Source | Kₘ (μM) | Vₘₐₓ (pmol/min/mg) | Reference |

|---|---|---|---|

| Human Liver Microsomes | 90 ± 16 | 177 ± 47 | nih.govresearchgate.net |

| Recombinant UGT1A9 | 32 | 8.9 | nih.govresearchgate.net |

| Recombinant UGT2B7 | 438 | 10.9 | nih.govresearchgate.net |

Table 3: Pharmacokinetic Parameters of Dihydroartemisinin (DHA)

| Parameter | Value | Population/Condition | Reference |

|---|---|---|---|

| Elimination Half-life (t½) | ~1 hour | Adult Patients | nih.gov |

| Apparent Oral Clearance (CL/F) | 1.1 - 2.9 L/h/kg | Adult Patients | nih.gov |

| Apparent Volume of Distribution (V/F) | 1.5 - 3.8 L/kg | Adult Patients | nih.gov |

| Mean Apparent Clearance (CL/F) | 2.64 L/kg/h | Malaria Patients (post-rectal artesunate) | plos.org |

| Mean Apparent Volume of Distribution (V/F) | 2.75 L/kg | Malaria Patients (post-rectal artesunate) | plos.org |

Structure

2D Structure

Properties

Molecular Formula |

C21H32O11 |

|---|---|

Molecular Weight |

460.5 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1R,4S,5R,8S,9S,12R,13S)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C21H32O11/c1-8-4-5-11-9(2)17(28-18-14(24)12(22)13(23)15(27-18)16(25)26)29-19-21(11)10(8)6-7-20(3,30-19)31-32-21/h8-15,17-19,22-24H,4-7H2,1-3H3,(H,25,26)/t8-,9+,10+,11+,12+,13+,14-,15+,17?,18+,19-,20-,21+/m1/s1 |

InChI Key |

ZPXMEOGHWWIMAF-NYXZUFTNSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@@H](C(O[C@H]3[C@]24[C@H]1CC[C@](O3)(OO4)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C |

Canonical SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC5C(C(C(C(O5)C(=O)O)O)O)O)C |

Origin of Product |

United States |

Structural Characterization and Chemical Synthesis of Dihydroartemisinin Glucuronides

Elucidation of Dihydroartemisinin (B1670584) Beta-D-Glucuronide Stereochemistry and Isomerism

Dihydroartemisinin possesses a stereochemically labile center at the C-12 position, leading to the existence of two interconverting epimers, α-DHA and β-DHA. mdpi.com This inherent isomerism extends to its glucuronide metabolites, resulting in a complex stereochemical landscape.

Extensive research has confirmed that the major glucuronide metabolite of dihydroartemisinin found in humans is the 12α,1'β-dihydroartemisinin glucuronide (α-DHA-β-glucuronide). nih.govnih.govacs.org The designation '12α' refers to the configuration of the aglycone (dihydroartemisinin), where the glucuronic acid moiety is attached to the oxygen at the C-12 position in an axial orientation. The '1'β' designation indicates that the anomeric carbon of the glucuronic acid is in the β-configuration, which is typical for enzymatic glucuronidation. mdpi.com

The structural confirmation was achieved through the chemical synthesis of both the 12α,1'β- and 12β,1'β-epimers and their subsequent comparison with the naturally occurring metabolite isolated from human urine. nih.govacs.org This comparison definitively established the 12α-epimer as the primary product of phase II metabolism in humans. researchgate.netnih.gov The formation of this specific epimer is catalyzed predominantly by the UGT1A9 and UGT2B7 enzymes. researchgate.netnih.gov

While the 12α,1'β-epimer is the main metabolite, other related structures have been identified. The 12β,1'β-glucuronide of dihydroartemisinin, the epimer with an equatorial linkage at the C-12 position, has been synthesized for comparative studies but is not a significant human metabolite. nih.govacs.org

Of particular note is the identification of a product characterized as a tetrahydrofuran (B95107) isomer of α-DHA-β-glucuronide in the urine of patients treated with artemisinin (B1665778) derivatives. nih.gov The formation of this isomer appears to be, at least in part, a result of non-enzymatic, iron-mediated isomerization of the primary α-DHA-β-glucuronide metabolite that can occur post-excretion in urine. nih.gov The ratio of this tetrahydrofuran isomer to the primary α-DHA-β-glucuronide has been observed to be highly variable among individuals. nih.gov

Table 1: Key Isomers and Related Conjugates of Dihydroartemisinin Glucuronide

| Compound Name | Systematic Name | Common Abbreviation | Significance |

|---|---|---|---|

| Dihydroartemisinin-12α-O-β-D-glucuronide | (3R,5aS,6R,8aS,9S,12R,12aS)-Decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl β-D-Glucopyranosiduronic Acid | α-DHA-G | Predominant human metabolite of dihydroartemisinin. nih.govnih.gov |

| Dihydroartemisinin-12β-O-β-D-glucuronide | Epimer of the primary metabolite with an equatorial linkage at C-12. | β-DHA-G | Synthesized for research; not a major human metabolite. nih.govacs.org |

Methodologies for the Chemical Synthesis of Dihydroartemisinin Glucuronides

The chemical synthesis of dihydroartemisinin glucuronides is essential for obtaining pure standards for metabolic studies and analytical method validation. The synthesis is challenging due to the electron-withdrawing nature of the C-5 carboxylic acid group on the glucuronic acid moiety, which can hinder the formation of the glycosidic bond. researchgate.netresearchgate.net

Early synthetic routes have been significantly improved by using specific glucuronate intermediates. nih.gov The use of anomeric hydroxy and, particularly, trichloroacetimidate (B1259523) glucuronate intermediates has led to more efficient preparations of both the 12α,1'β- and 12β,1'β-glucuronides of dihydroartemisinin. nih.govacs.org These intermediates act as effective glycosyl donors, facilitating the coupling reaction with the hydroxyl group of dihydroartemisinin. The imidate method, for instance, has been successfully applied to the glucuronidation of complex molecules like DHA. researchgate.net

The Koenigs-Knorr reaction is a classical and widely used method for forming glycosidic bonds and has been applied to the synthesis of glucuronides. researchgate.netwikipedia.org This reaction typically involves the coupling of a glycosyl halide (e.g., an acetobromo-glucuronic acid methyl ester) with an alcohol (the aglycone, in this case, dihydroartemisinin) in the presence of a promoter. researchgate.netwikipedia.orgmdpi.com

The stereochemical outcome of the reaction is often influenced by the protecting group at the C-2 position of the glycosyl donor, which can provide anchimeric assistance to yield a 1,2-trans glycoside, corresponding to the desired β-anomer. wikipedia.org Variants of this reaction have been developed and optimized to improve yields and stereoselectivity for the synthesis of complex glucuronides. researchgate.netmdpi.com

The success of glycosylation reactions like the Koenigs-Knorr synthesis is highly dependent on the choice of catalyst or promoter. wikipedia.orgmdpi.com These agents activate the glycosyl donor, facilitating the nucleophilic attack by the aglycone's hydroxyl group. mdpi.com

Commonly used promoters include heavy metal salts such as silver carbonate, silver triflate, cadmium carbonate, or mercury salts (in what is known as the Helferich method). researchgate.netwikipedia.orgmdpi.com For the synthesis of the β-glucuronide of α-dihydroartemisinin, Lewis acids such as boron trifluoride etherate (BF₃·Et₂O) have been employed as catalysts in conjunction with imidate donors to drive the reaction. researchgate.net The selection of the appropriate catalyst is crucial for optimizing the reaction yield and controlling the stereochemistry of the newly formed glycosidic linkage.

Table 2: Overview of Synthetic Methodologies for Dihydroartemisinin Glucuronides

| Methodology | Key Intermediates (Glycosyl Donors) | Typical Catalysts/Promoters | Key Features |

|---|---|---|---|

| Imidate Method | Trichloroacetimidate glucuronates | Lewis Acids (e.g., BF₃·Et₂O) | Provides improved yields and efficiency for complex aglycones. researchgate.netnih.gov |

| Koenigs-Knorr Reaction | Glycosyl halides (e.g., bromides) | Heavy Metal Salts (e.g., Ag₂CO₃, CdCO₃) | A classical method for glycoside synthesis; stereochemistry influenced by neighboring group participation. wikipedia.orgmdpi.com |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| Dihydroartemisinin (DHA) |

| Dihydroartemisinin beta-d-glucuronide |

| 12α,1'β-Dihydroartemisinin glucuronide |

| α-DHA-β-glucuronide |

| 12β,1'β-Dihydroartemisinin glucuronide |

| Tetrahydrofuran isomer of α-DHA-β-glucuronide |

| Glucuronic acid |

| Trichloroacetimidate glucuronate |

| Acetobromo-glucuronic acid methyl ester |

| Silver carbonate |

| Silver triflate |

| Cadmium carbonate |

| Mercury cyanide |

Biotransformation Pathways of Dihydroartemisinin Leading to Glucuronide Formation

Glucuronidation as the Primary Phase II Metabolic Pathway for Dihydroartemisinin (B1670584) Disposition

Glucuronidation represents the most significant phase II metabolic pathway responsible for the elimination of numerous drugs and xenobiotics. lstmed.ac.uk This process involves the enzymatic addition of a glucuronic acid moiety to a substrate, which increases its water solubility and facilitates its excretion from the body. researchgate.net In the case of dihydroartemisinin, glucuronidation is the main biotransformation pathway. nih.gov

Studies involving human liver microsomes have demonstrated that dihydroartemisinin-glucuronide is the sole metabolite detected, underscoring the centrality of this pathway. lstmed.ac.uknih.gov Analysis of urine from patients treated with the DHA prodrug artesunate (B1665782) identified α-DHA-β-glucuronide as the major urinary product, with the parent compound DHA present in only very small quantities. nih.govresearchgate.net This indicates a rapid and efficient conversion of DHA to its glucuronide conjugate in vivo. The resulting glucuronidated metabolite is more polar and readily excretable, highlighting glucuronidation as the critical step in the clearance of dihydroartemisinin. researchgate.netnih.gov

Identification and Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms Catalyzing Dihydroartemisinin Glucuronidation

The glucuronidation of DHA is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). Specific isoforms within this family have been identified as having primary responsibility for this conjugation reaction.

Research has conclusively identified UGT1A9 and UGT2B7 as the predominant UGT isoforms responsible for the glucuronidation of dihydroartemisinin. nih.govxenotech.comfrontiersin.org Studies utilizing recombinant human UGTs have shown that these two enzymes catalyze the formation of α-DHA-β-glucuronide. nih.govresearchgate.net While both are significant contributors, UGT1A9 is often cited as the main catalyst, with UGT2B7 playing a substantial, albeit sometimes considered minor, role. nih.gov The involvement of these specific isoforms confirms that the liver is a primary site of DHA metabolism, as both UGT1A9 and UGT2B7 are expressed in hepatic tissue. nih.gov

The potential involvement of other UGT isoforms in dihydroartemisinin glucuronidation has been investigated. However, direct evidence supporting a role for UGT1A1 and UGT1A8 is lacking in the primary literature concerning DHA metabolism. In fact, key studies that successfully demonstrated DHA glucuronidation by UGT1A9 and UGT2B7 reported that no formation of the glucuronide metabolite was observed in incubations with expressed UGT1A1. nih.govresearchgate.net While UGT1A1 and UGT1A8 are known to be involved in the glucuronidation of various other substrates, their contribution to DHA metabolism has not been substantiated. nih.govnih.gov Therefore, based on current scientific findings, UGT1A9 and UGT2B7 are considered the key enzymes in this specific metabolic pathway.

Enzymatic Kinetics of Dihydroartemisinin Glucuronidation by Specific UGT Isoforms (K_m and V_max Determination)

The efficiency of the glucuronidation process by different UGT isoforms can be described by key enzymatic kinetic parameters, the Michaelis-Menten constant (K_m) and maximum reaction velocity (V_max). The K_m value reflects the substrate concentration at which the reaction rate is half of V_max, indicating the enzyme's affinity for the substrate.

| Enzyme Source | K_m (µM) | V_max (pmol/min/mg) |

|---|---|---|

| Human Liver Microsomes | 90 ± 16 | 177 ± 47 |

| UGT1A9 | 32 | 8.9 |

| UGT2B7 | 438 | 10.9 |

Data sourced from Ilett et al., 2002. nih.gov

Comparative Analysis of Dihydroartemisinin Metabolism with Other Phase I and Phase II Reactions

While glucuronidation is the principal metabolic route for DHA, it is important to consider its place relative to other potential biotransformation pathways, such as Phase I oxidation reactions.

Phase I metabolism, predominantly carried out by the cytochrome P450 (CYP) family of enzymes, typically involves oxidation, reduction, or hydrolysis to introduce or expose functional groups on a substrate. researchgate.net However, in the context of dihydroartemisinin metabolism, the role of CYP-catalyzed oxidation is minimal. nih.gov Studies using human liver microsomes with cofactors for cytochrome P450 oxidation have shown no significant metabolism of DHA. nih.govresearchgate.net This finding contrasts with the parent compound, artemisinin (B1665778), which is metabolized by CYP2B6 and to a lesser extent, CYP3A4. nih.gov For dihydroartemisinin, the metabolic clearance is overwhelmingly directed through the Phase II glucuronidation pathway, bypassing significant Phase I oxidative processing. nih.gov

Absence of Significant Cytosolic Sulfotransferase-Mediated Metabolism of Dihydroartemisinin

In contrast to the well-established glucuronidation pathway, studies investigating the full metabolic profile of dihydroartemisinin have shown a lack of significant metabolism by cytosolic sulfotransferases (SULTs). nih.gov SULTs are a major family of phase II drug-metabolizing enzymes that catalyze the sulfation of various xenobiotics and endogenous compounds, typically making them more water-soluble for excretion. xenotech.comnih.gov The reaction involves the transfer of a sulfonate group from the cofactor 3´-phosphoadenosine-5´-phosphosulfate (PAPS) to the substrate. nih.gov

Despite the presence of a hydroxyl group in the DHA molecule which could theoretically be a substrate for sulfation, experimental evidence indicates this pathway is not utilized to any significant extent. nih.gov In vitro experiments incubating DHA with human liver cytosol, which contains SULTs, along with the necessary cofactor for sulfation, did not result in the formation of sulfated metabolites. nih.gov This finding clarifies that the biotransformation and subsequent elimination of dihydroartemisinin are predominantly reliant on glucuronidation rather than sulfation. mdpi.comnih.gov

Pharmacological and Biological Relevance of Dihydroartemisinin Beta D Glucuronide As a Metabolite

Impact of Glucuronidation on Dihydroartemisinin (B1670584) Elimination and Systemic Exposure of the Parent Compound

Glucuronidation is a major Phase II metabolic process that converts lipophilic compounds into more water-soluble glucuronides, facilitating their excretion from the body. nih.govscbt.com In the case of dihydroartemisinin, this process is fundamental to its elimination and significantly influences the systemic exposure of the parent drug.

The primary enzymes responsible for the glucuronidation of DHA are UDP-glucuronosyltransferase (UGT) 1A9 and, to a lesser extent, UGT2B7. mdpi.comresearchgate.net This metabolic conversion is highly efficient. Studies have shown that following the administration of artemisinin (B1665778) derivatives, DHA is present in urine in only very small amounts, while its glucuronide conjugate is a major urinary product. mdpi.com This indicates that glucuronidation is a rapid and crucial step for the renal clearance of the drug.

This rapid metabolic conversion directly impacts the pharmacokinetic profile of DHA. The parent compound has a very short terminal elimination half-life of approximately one hour. nih.govnih.gov The extensive and rapid conversion to Dihydroartemisinin beta-d-glucuronide is a primary reason for this swift clearance. In studies using radiolabeled DHA in rats, the terminal half-life of unchanged DHA was found to be approximately 1.03 hours, whereas the half-life of total radioactivity (representing the parent drug and its metabolites) was significantly longer, ranging from 75 to 122 hours. mdpi.com This disparity highlights that while the parent compound is quickly eliminated, its metabolites, including the glucuronide, persist in the system for a longer duration.

Table 1: Key Pharmacokinetic Parameters and Enzymes in DHA Glucuronidation

| Parameter | Finding | Source |

|---|---|---|

| Primary Metabolite | Dihydroartemisinin beta-d-glucuronide is a major urinary metabolite of DHA. | mdpi.com |

| Catalyzing Enzymes | UGT1A9 and UGT2B7 are the main enzymes responsible for DHA glucuronidation. | mdpi.comresearchgate.net |

| DHA Half-Life | The elimination half-life of the parent compound DHA is approximately 1 hour. | nih.govnih.gov |

| Metabolite Persistence | The half-life of total radioactivity (DHA + metabolites) is significantly longer (75-122 hours). | mdpi.com |

| Primary Elimination | Glucuronidated metabolites are primarily eliminated via urine and bile. | mdpi.comecnu.edu.cn |

Investigation of Intrinsic Antimalarial Activity of Dihydroartemisinin Glucuronides in Preclinical Models

A critical question in pharmacology is whether the metabolites of a drug are active, inert, or toxic. For many years, it was assumed that the glucuronidation of DHA rendered it inactive. However, emerging evidence from preclinical research suggests that this may not be the case.

Role of Dihydroartemisinin Beta-D-Glucuronide in the Overall Pharmacological Profile of Artemisinin-Based Therapies in Preclinical Settings

The primary contribution of the glucuronide metabolite appears to be in prolonging the therapeutic action of the treatment. nih.gov Dihydroartemisinin itself is cleared rapidly, but the continued presence of an active glucuronide metabolite could help suppress residual parasites that were not eliminated during the peak concentration of the parent drug. Research suggests that the active metabolites of DHA and the parent drug work together synergistically to produce the antimalarial effect. nih.gov

Modulation of Cellular Metabolism by Dihydroartemisinin and its Glucuronides in In Vitro Cell Line Models

Research into the biological effects of dihydroartemisinin has revealed its capacity to act as a regulator of cellular metabolism, a mechanism that may underlie both its antimalarial and potential anticancer activities. researchgate.netresearchgate.net Studies have primarily focused on the parent compound, DHA.

In in vitro models using Madin-Darby bovine kidney (MDBK) cells, DHA was shown to induce extensive changes in cellular metabolism. researchgate.net Metabolomic analysis revealed that DHA treatment led to impaired metabolism of glycerophospholipids, amino acids, and nucleotides. researchgate.net These changes have implications for membrane reorganization, nitrogen metabolism, and cellular bioenergetics. researchgate.net Specifically, DHA was found to influence oxidative stress and mitochondrial dysfunction, supported by the enrichment of glutathione metabolism and significant variations in redox-related amino acids like L-glutamic acid and L-proline. researchgate.net

Furthermore, in the context of its antimalarial action, DHA has been shown to disrupt key metabolic pathways within the Plasmodium falciparum parasite. Within an hour of exposure, DHA disrupts the catabolism of hemoglobin, which is a vital source of amino acids for the parasite. It also interferes with pyrimidine biosynthesis. In cancer cell lines, DHA has been found to exert anticancer effects by depleting cellular iron stores through the downregulation of transferrin receptor-1, thereby disturbing iron homeostasis.

Currently, there is a lack of specific research in the reviewed scientific literature investigating the direct effects of the isolated Dihydroartemisinin beta-d-glucuronide metabolite on these cellular metabolic pathways. The available studies focus almost exclusively on the parent compound, DHA.

Auto-Induction of Phase II Metabolism of Dihydroartemisinin and its Relationship to Glucuronide Formation

Auto-induction is a phenomenon where a drug induces the enzymes responsible for its own metabolism, leading to a faster clearance rate and decreased plasma concentrations upon repeated dosing. This has been a topic of investigation for artemisinin and its derivatives.

For the parent compound, artemisinin (QHS), studies have provided direct evidence for the auto-induction of both Phase I and Phase II metabolism in rats and healthy human subjects. After multiple days of oral administration, the area under the curve (AUC) for artemisinin and its Phase I metabolites decreased, while the AUC for its Phase II metabolites (glucuronides) significantly increased. This demonstrates that repeated dosing of artemisinin boosts its own glucuronidation.

In stark contrast, this effect does not appear to occur with its active metabolite, dihydroartemisinin. Preclinical studies in rats provided direct evidence for the absence of auto-induction of Phase I and Phase II metabolism for DHA. When rats were given oral doses of DHA for five consecutive days, the plasma concentrations and AUC of both DHA and its glucuronide metabolite (DHA-G) did not change significantly. This suggests that DHA does not induce the UGT enzymes responsible for its own glucuronidation.

This distinction is pharmacologically important. The absence of auto-induction for DHA means that its pharmacokinetic profile should remain stable during a standard course of therapy, ensuring consistent exposure to the active drug and its metabolites without the declining concentrations seen with the parent compound, artemisinin.

Table 2: Comparison of Auto-Induction for Artemisinin vs. Dihydroartemisinin

| Compound | Finding on Repeated Dosing | Implication for Glucuronide Formation | Source |

|---|---|---|---|

| Artemisinin (QHS) | Shows significant auto-induction of Phase I and Phase II metabolism. | Formation of glucuronide metabolites is increased. | |

| Dihydroartemisinin (DHA) | Shows no significant auto-induction of Phase I or Phase II metabolism. | Formation of Dihydroartemisinin beta-d-glucuronide remains stable. |

Analytical Methodologies for Dihydroartemisinin Beta D Glucuronide Detection and Quantification in Research

Advanced Chromatographic Techniques for Separation and Detection

The accurate detection and quantification of dihydroartemisinin (B1670584) beta-d-glucuronide (DHA-glucuronide) and its parent compound, dihydroartemisinin (DHA), in biological matrices are essential for metabolic and pharmacokinetic research. Advanced chromatographic techniques are the cornerstone of these analytical efforts, providing the necessary sensitivity and selectivity to distinguish these compounds from endogenous substances.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modalities (e.g., electrochemical, radiochemical)

High-Performance Liquid Chromatography (HPLC) remains a fundamental technique for the analysis of artemisinin (B1665778) and its derivatives. mmv.org Due to the lack of a strong chromophore in the DHA molecule, standard UV detection can be challenging, often requiring detection at low wavelengths (e.g., 210-216 nm) where selectivity may be compromised. nih.govnih.govmagtechjournal.com To overcome this limitation, more sensitive and selective detection modalities have been employed.

Electrochemical Detection (ECD): HPLC coupled with reductive electrochemical detection (HPLC-ECD) has been a well-established method for assaying artemisinins since 1985. researchgate.netnih.gov This technique leverages the electrochemical properties of the endoperoxide bridge, a common feature in artemisinin compounds. researchgate.netunimi.it ECD offers high sensitivity and selectivity for measuring low concentrations of analytes in complex biological samples like plasma. researchgate.netthermofisher.com The performance of HPLC-ECD has been shown to be comparable to LC-MS/MS in terms of linearity, quantitation limits, selectivity, precision, and accuracy. researchgate.netnih.gov However, a significant advantage of newer mass spectrometry methods is the substantially smaller plasma volume required for analysis. researchgate.netnih.gov

Radiochemical Detection: In metabolic studies involving radiolabeled compounds, HPLC with radiochemical detection is an indispensable tool. For instance, in studies elucidating the metabolic pathways of DHA, human liver microsomes have been incubated with [12-³H]DHA. nih.gov The subsequent separation of the incubate by HPLC allows for the detection and quantification of radiolabeled metabolites, including the glucuronide conjugate, providing direct evidence of its formation. nih.gov

Table 1: Comparison of HPLC Detection Modalities for Dihydroartemisinin and its Metabolites

| Detection Modality | Principle | Advantages | Disadvantages | Application Example | Citations |

| UV Detection | Measures absorbance of UV light by the analyte. | Simple, widely available. | Low sensitivity and selectivity for artemisinins due to weak chromophore. | Purity analysis of bulk DHA; requires low wavelength (210 nm). | nih.govnih.gov |

| Electrochemical Detection (ECD) | Measures the current resulting from oxidation or reduction of the analyte at an electrode surface. | High sensitivity and selectivity for the endoperoxide moiety. | Can be complex to operate; larger sample volume needed compared to MS. | Quantification of DHA in human plasma. | researchgate.netnih.gov |

| Radiochemical Detection | Measures radioactivity of labeled compounds. | Unambiguous detection of metabolites derived from the parent drug. | Requires synthesis of radiolabeled compounds; specialized equipment and handling. | Identification of DHA-glucuronide in human liver microsome incubations. | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MSE) for Metabolite Profiling and Identification

The coupling of liquid chromatography with mass spectrometry has revolutionized the analysis of drug metabolites. These methods offer unparalleled sensitivity, specificity, and the ability to provide structural information.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is currently the gold standard for the quantification of DHA and its metabolites in biological fluids. researchgate.netnih.gov LC-MS/MS methods have been developed and validated for the simultaneous quantification of artesunate (B1665782) (a prodrug), DHA, and DHA-glucuronide in human plasma. nih.gov These assays are highly sensitive, with lower limits of quantification (LLOQ) in the low ng/mL or nanomolar range, and require very small sample volumes (e.g., 50 µL of plasma). nih.govcellbiopharm.com The use of stable isotope-labeled internal standards for both DHA and DHA-glucuronide enhances the accuracy and precision of the quantification. nih.govcellbiopharm.com Detection is typically achieved using electrospray ionization (ESI) in positive ion mode, monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring, SRM) for each analyte to ensure specificity. nih.govresearchgate.net

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MSE): For metabolite profiling and identification of previously unknown metabolites, high-resolution mass spectrometry (HRMS) techniques like UPLC-Q-TOF-MS are invaluable. nih.govnih.gov This approach acquires data in a non-targeted fashion, collecting accurate mass information for both precursor and fragment ions simultaneously (MSE). nih.govwaters.com This allows for the comprehensive screening and structural characterization of all detectable metabolites in a sample. nih.govmdpi.com In studies on DHA metabolism in mice, UPLC-Q-TOF-MS has successfully identified numerous metabolites, confirming that glucuronidation is a major metabolic pathway. nih.govnih.gov The high mass accuracy (ppb range) and resolving power (>200,000 FWHM) of advanced systems like multi-reflecting TOF (MRT) provide high confidence in elemental composition assignments, reducing false positives and aiding in the definitive identification of metabolites like DHA-glucuronide. waters.com

Table 2: Key Parameters of Mass Spectrometry-Based Methods for DHA-Glucuronide Analysis

| Parameter | LC-MS/MS (for Quantification) | UPLC-Q-TOF-MS/MSE (for Profiling) |

| Primary Use | Targeted quantification of known analytes. | Non-targeted screening, identification, and structural characterization of metabolites. |

| Mass Analyzer | Triple Quadrupole. | Quadrupole Time-of-Flight. |

| Operation Mode | Selected Reaction Monitoring (SRM). | Full Scan with data-independent acquisition (MSE). |

| Key Advantage | Highest sensitivity and specificity for quantification. | Provides accurate mass for precursor and fragment ions, enabling identification of unknowns. |

| Typical LLOQ | 1.8-46.9 ng/mL (4-165 nM) for DHA/DHAG. | Not typically used for absolute quantification, but offers high sensitivity for detection. |

| Sample Volume | As low as 50 µL plasma. | ~5 µL injection volume. |

| Citations | nih.govcellbiopharm.comcellbiopharm.com | nih.govnih.govwaters.commdpi.com |

Immunochemical Approaches for Artemisinin Derivatives and Potential Adaptations for Glucuronide Detection

Immunochemical methods, such as enzyme-linked immunosorbent assays (ELISA) and lateral flow immunoassays (LFIAs), offer a rapid, convenient, and cost-effective alternative to chromatographic techniques, particularly for screening large numbers of samples or for use in resource-limited settings. mdpi.comnih.gov

Development of these assays relies on the production of monoclonal or polyclonal antibodies that can recognize the target molecule. mdpi.comnih.gov Several research groups have successfully developed immunoassays for artemisinin and its active derivatives like artesunate and DHA. nih.govmdpi.comresearchgate.net For example, an indirect competitive ELISA (icELISA) using a monoclonal antibody showed 50% inhibitory concentrations (IC₅₀) for DHA and artesunate at 8.1 ng/mL and 4.7 ng/mL, respectively. nih.gov Dipstick LFIAs have also been developed for the rapid quantification of artemether, DHA, and artesunate in pharmaceutical products. nih.gov

While these assays have been primarily designed for the parent compounds, the potential for adaptation to detect DHA-glucuronide exists. The key challenges include:

Antibody Specificity and Cross-Reactivity: Existing antibodies are often raised against the core artemisinin structure. nih.gov Their ability to bind the glucuronide conjugate would depend on how the large, hydrophilic glucuronic acid moiety affects the epitope. An antibody might show cross-reactivity with the glucuronide, or it might fail to recognize it altogether. One study noted that a monoclonal antibody raised against artelinic acid showed less reactivity with DHA and its metabolites compared to artemisinin and artemether. nih.gov

Hapten Design: To develop a specific immunoassay for DHA-glucuronide, a new hapten would need to be designed. This would involve chemically coupling DHA-glucuronide (or a stable analogue) to a carrier protein to make it immunogenic. This process is crucial for generating antibodies that specifically recognize the glucuronidated form of the drug.

Despite these challenges, the high-throughput nature of immunoassays makes them an attractive area for future research, potentially enabling rapid screening of metabolite formation in in-vitro systems or monitoring drug compliance through urine analysis. nih.gov

Methodological Considerations for Minimizing Epimerization and Degradation of Dihydroartemisinin and its Glucuronides During Sample Preparation and Analysis

The chemical nature of DHA presents significant analytical challenges that must be addressed to ensure accurate quantification. researchgate.netmdpi.com Both DHA and its glucuronide conjugate are susceptible to epimerization and degradation during sample collection, storage, preparation, and analysis. researchgate.netresearchgate.netnih.gov

Epimerization: The reduction of artemisinin to DHA creates a new stereocenter at the C-10 position, resulting in two interconverting hemiacetal epimers, α-DHA and β-DHA. researchgate.netmdpi.com This interconversion, or epimerization, can occur on the timescale of a chromatographic run, leading to peak broadening or the appearance of multiple peaks for a single analyte. researchgate.netmdpi.com The equilibrium between the α and β epimers is influenced by factors such as solvent composition, pH, and temperature. researchgate.netmdpi.com

Analytical Strategy: To manage this, analytical methods must either achieve chromatographic conditions that resolve the two epimers or, more commonly, establish conditions that force the equilibrium to favor one stable epimer before injection. nih.govresearchgate.net For instance, in some LC-MS methods, post-preparative tests showed that β-DHA was the major, stable epimer in the autosampler at 10°C, and it was therefore used for quantification. nih.gov Conversely, other studies have noted a higher analytical response for the α-epimer. researchgate.net A cryo-HPLC method, operating at low temperatures (0-10°C), was specifically developed to minimize the on-column interconversion process. nih.gov

Degradation: Artemisinins are chemically unstable, particularly in biological matrices. researchgate.netnih.gov The endoperoxide bridge is susceptible to cleavage in the presence of ferrous iron or Fe(II)-heme, which is abundant in red blood cells. researchgate.netnih.gov DHA is also prone to degradation under different pH and temperature conditions. nih.gov Studies have shown a significant reduction in DHA activity and concentration after incubation in plasma and erythrocyte lysate, with the degradation rate increasing at higher pH (above 7.0) and temperatures. researchgate.netnih.gov Activity was halved after 3 hours in plasma and almost completely lost after 24 hours. nih.gov

Sample Handling and Preparation: To minimize degradation, strict protocols are necessary. Samples should be processed promptly and stored at low temperatures (e.g., -80°C). nih.gov The use of protein precipitation with cold organic solvents like acetonitrile (B52724) is a common and rapid extraction method that helps to remove degradative enzymes and proteins. nih.gov Solid-phase extraction (SPE) is also widely used and can be performed in a high-throughput 96-well plate format to reduce processing time. nih.govcellbiopharm.com It is crucial to avoid steps that involve heat and to control the pH of all solutions used during preparation and analysis.

Validation Strategies for Analytical Methods in Biological Matrices for Research Applications

For any analytical method to be considered reliable for research, it must undergo a thorough validation process to demonstrate that it is fit for its intended purpose. Bioanalytical method validation for compounds like DHA-glucuronide typically follows guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA). nih.gov

The key validation parameters assessed for research applications include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components or other metabolites. cellbiopharm.comcellbiopharm.com

Linearity and Range: The concentration range over which the assay is accurate and precise. Calibration curves are generated, and the correlation coefficient (r²) should be close to 1.0. nih.govcellbiopharm.com For an LC-MS/MS method for DHA-glucuronide, a linear range of 4 to 10,000 nM (1.8 to 4,604.7 ng/mL) has been reported. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are assessed at multiple concentration levels (intra- and inter-batch), with deviations typically required to be within ±15% (±20% at the LLOQ). nih.govcellbiopharm.com

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. cellbiopharm.com

Recovery: The efficiency of the extraction process, determined by comparing the analytical response from an extracted sample to that of a non-extracted standard. Consistent recoveries across the calibration range are important. nih.gov

Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte, which can cause ion suppression or enhancement. This is a critical parameter for LC-MS-based assays. cellbiopharm.comcellbiopharm.com

Stability: The chemical stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C. cellbiopharm.comnih.gov Post-preparative stability in the autosampler is also evaluated to ensure the integrity of the processed samples before injection. nih.gov

Successful validation across these parameters ensures that the data generated are accurate and reliable for pharmacokinetic and metabolic studies. cellbiopharm.comcellbiopharm.com

Future Research Directions and Unanswered Questions

Comprehensive Elucidation of Minor Dihydroartemisinin (B1670584) Glucuronide Conjugates and Other Unidentified Metabolites

While α-DHA-β-glucuronide is the major urinary metabolite, a complete picture of DHA's metabolic fate requires the identification and characterization of numerous other metabolic products. nih.govresearchgate.net In vivo studies in mice have successfully identified dozens of metabolites, revealing that hydroxylation, dehydration, and glucuronidation are key metabolic pathways. nih.gov Research has shown that in addition to the primary glucuronide, a tetrahydrofuran (B95107) isomer of α-DHA-G is also present in urine, although this may be partly a result of non-enzymatic reactions. nih.gov

The challenge is compounded by the complexity of biological matrices and the need to investigate metabolism within red blood cells (RBCs), the primary site of action for antimalarials. nih.gov Identifying metabolites within these cells is difficult but crucial, as these biotransformation products could have pharmacological activity. nih.govoup.com Future investigations should aim to create a comprehensive map of all DHA metabolites, including minor glucuronide conjugates and products from other enzymatic reactions like monohydroxylation and deoxygenation. nih.gov

Table 1: Identified Metabolic Reactions for Dihydroartemisinin

| Reaction Type | Description | Significance |

| Glucuronidation | Conjugation with glucuronic acid, forming the major metabolite α-DHA-β-glucuronide and other minor glucuronides. nih.govnih.gov | Primary detoxification and elimination pathway. |

| Hydroxylation | Addition of a hydroxyl (-OH) group to the DHA molecule. nih.gov | Creates multiple hydroxylated metabolites that may or may not retain activity. |

| Dehydration/Dehydrogenation | Loss of water or hydrogen atoms, leading to further structural diversity of metabolites. nih.gov | Contributes to the complexity of the metabolic profile. |

| Isomerization | Formation of a tetrahydrofuran isomer of the primary glucuronide. nih.gov | A significant urinary product, though its formation may be partially non-enzymatic. |

| Deoxygenation | Removal of oxygen, resulting in deoxy metabolites. clinpgx.org | Can lead to biologically inactive compounds. |

Advanced Spectroscopic and Structural Biology Approaches for Definitive Metabolite Characterization

Definitively characterizing the full spectrum of DHA metabolites necessitates the application of sophisticated analytical techniques. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is a cornerstone for metabolite profiling, enabling the detection and initial identification of conjugates in complex biological samples like plasma, urine, and bile. nih.govnih.govcriver.com

To move beyond detection to definitive structural elucidation, a combination of advanced methods is required. Techniques such as Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) offer high sensitivity and resolution for profiling metabolites in various biological samples, including blood, plasma, and red blood cells. nih.gov High-resolution instruments like the LTQ Orbitrap mass spectrometer provide the accuracy needed for precise mass determination and structural characterization. nih.gov For absolute confirmation of novel structures, structural biology techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are indispensable. criver.comresearchcorridor.org These methods provide atomic-level detail, which is critical for understanding the precise stereochemistry and conformation of each metabolite, information that mass spectrometry alone cannot provide. researchcorridor.org

Table 2: Key Analytical Techniques for Metabolite Characterization

| Technique | Application in DHA Metabolite Research | Key Advantage |

| LC-MS/HRMS | Primary tool for detecting and identifying metabolites in biological matrices. nih.govnih.gov | High sensitivity and precision for observing low-concentration analytes. criver.com |

| UPLC-Q-TOF-MS | Profiling of metabolites in blood, plasma, and red blood cells to gain insight into DHA metabolism. nih.gov | Enhanced separation and mass accuracy for complex samples. |

| LTQ Orbitrap MS | Accurate mass determination and structural characterization of metabolites. nih.gov | High resolution allows for confident identification of molecular formulas. |

| NMR Spectroscopy | Absolute structural elucidation of isolated metabolites. criver.com | Provides detailed information on chemical structure and stereochemistry. |

| X-ray Crystallography | Determining the three-dimensional structure of purified metabolite crystals. researchcorridor.org | Unambiguous confirmation of molecular structure. |

Development of In Silico and Predictive Models for Dihydroartemisinin Glucuronidation and Disposition

The development of computational (in silico) models offers a powerful, cost-effective alternative to purely experimental approaches for predicting the metabolic fate of DHA. nih.gov Physiologically based pharmacokinetic (PBPK) modeling has emerged as a key strategy. nih.govasm.orgnih.gov Whole-body PBPK models have been successfully developed for both rats and humans to simulate the time-dependent tissue concentrations of artesunate (B1665782) and its active metabolite, DHA. nih.govresearchgate.net These models incorporate drug metabolism of the parent compound and major metabolite, providing a tool to characterize the disposition of these chemicals and quantitatively assess tissue-specific drug levels. nih.govnih.gov

However, there are limitations. While in vitro to in vivo correlations have been successfully applied for drugs eliminated by cytochrome P450 enzymes, these strategies have been less definitive for glucuronidated compounds. nih.gov Future research should focus on refining these PBPK models to more accurately predict the nuances of DHA glucuronidation. This includes integrating more detailed data on the activity of specific UGT enzymes and developing quantitative structure-property relationship (QSPR) models to better predict absorption, distribution, metabolism, and excretion (ADME) parameters. researchgate.net Such advancements will improve the predictive power of these models, aiding in the optimization of therapeutic strategies.

Exploration of Genetic Polymorphisms of UGTs and their Impact on Dihydroartemisinin Glucuronidation in Diverse Preclinical Models

The glucuronidation of DHA is primarily catalyzed by the UDP-glucuronosyltransferase enzymes UGT1A9 and UGT2B7. nih.govresearchgate.netclinpgx.org It is well-established that the genes encoding these enzymes are polymorphic, leading to interindividual variability in metabolic capacity. nih.govwikipedia.orgnih.gov Genetic variants in UGT genes can significantly alter enzyme activity, which in turn can affect drug clearance, potentially leading to altered efficacy or toxicity. wikipedia.orgmdpi.com For example, polymorphisms in UGT1A9 and UGT2B7 have been investigated for their potential clinical relevance to treatment response. nih.gov

Despite this knowledge, the specific impact of various UGT1A9 and UGT2B7 polymorphisms on DHA glucuronidation remains an area requiring deeper investigation. nih.govtandfonline.com Future studies must systematically characterize the functional consequences of common and rare UGT variants on DHA metabolism. This requires the use of diverse preclinical models that can accurately reflect human genetic diversity. Humanized mouse models, where murine UGT genes are replaced with their human counterparts, represent a valuable tool for this purpose. nih.gov These models allow for the in vivo study of specific human UGT alleles and their impact on drug glucuronidation, providing a bridge between in vitro findings and clinical outcomes. nih.gov Exploring these genetic factors in relevant preclinical models is essential for advancing toward personalized medicine approaches for artemisinin-based therapies. nih.govmdpi.com

Q & A

Q. What are the primary strategies for synthesizing dihydro artemisinin beta-D-glucuronide, and how are its structural features validated?

The synthesis typically involves glycosidation-anomerisation reactions using 6,1-anhydroglucopyranuronic acid and SnCl₄ as a promoter to form β-D-glucopyranosiduronic acid derivatives . Structural validation employs nuclear magnetic resonance (NMR) for stereochemical confirmation, mass spectrometry (MS) for molecular weight determination, and high-performance liquid chromatography (HPLC) for purity assessment (>95%). Key parameters include verifying the glucuronide linkage at the C-12 position of dihydro artemisinin and ensuring the absence of unreacted intermediates .

Q. How is the compound’s stability assessed under physiological conditions for in vitro studies?

Stability studies use simulated physiological buffers (e.g., phosphate-buffered saline at pH 7.4) and liver microsomes to evaluate hydrolysis or enzymatic degradation. Analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantify degradation products over time. For example, incubation with β-glucuronidase can confirm the glucuronide bond’s susceptibility to cleavage .

Q. What analytical techniques are critical for distinguishing this compound from its isomers or metabolites?

Reverse-phase HPLC with UV detection (λ = 210–280 nm) separates isomers based on polarity differences. Chiral chromatography or capillary electrophoresis (CE) may resolve stereoisomers. MS/MS fragmentation patterns are used to differentiate structural analogs, such as dihydro artemisinin tetrahydrofuran derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic induction data observed during repeated dosing of dihydro artemisinin derivatives?

Contradictions arise from autoinduction of cytochrome P450 enzymes, as shown in rat liver microsomes, where repeated artemisinin exposure increases Vmax by 2-fold and decreases Km by 3-fold . To address this, use physiologically based pharmacokinetic (PBPK) modeling to simulate time-dependent clearance. Parallel in vitro-in vivo extrapolation (IVIVE) with enzyme activity assays (e.g., CYP3A4 inhibition studies) can validate metabolic pathways .

Q. What experimental designs are recommended for evaluating the compound’s interaction with drug transporters (e.g., OATPs or MRP2)?

Use transfected cell models (e.g., HEK293 cells overexpressing OATP1B1) to measure uptake kinetics. Competitive inhibition assays with prototypical substrates (e.g., estradiol-17β-glucuronide) quantify transporter affinity. Data analysis should include Michaelis-Menten kinetics and Hill coefficients to identify allosteric effects .

Q. How do researchers address challenges in quantifying low-abundance glucuronide metabolites in complex biological matrices?

Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) enriches metabolites from plasma or urine. LC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity, targeting transitions like m/z 460→193 for this compound. Isotope-labeled internal standards (e.g., deuterated analogs) correct for matrix effects .

Q. What methodologies are employed to assess the compound’s isomer-specific pharmacokinetics and tissue distribution?

Radiolabeled studies (e.g., ¹⁴C-tagged glucuronide) combined with whole-body autoradiography in rodents provide spatial resolution of isomer distribution. Chiral LC-MS quantifies isomer ratios in tissues. For human extrapolation, population pharmacokinetic models integrate isomer-specific clearance rates .

Methodological Notes

- Data Contradiction Analysis : When conflicting metabolic data arise, cross-validate results using orthogonal assays (e.g., enzyme activity vs. mRNA expression) and species-specific microsomal preparations .

- Advanced Chromatography : Hydrophilic interaction liquid chromatography (HILIC) improves retention of polar glucuronides compared to traditional reversed-phase methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.